tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride
Description
Crystallographic Insights
While single-crystal X-ray diffraction (SCXRD) data specific to this compound are not publicly available, analogous piperazine derivatives crystallize in monoclinic systems (e.g., space group $$ P2_1/c $$) with unit cell parameters approximating $$ a = 6.19 \, \text{Å}, b = 8.26 \, \text{Å}, c = 40.73 \, \text{Å}, \beta = 93.5^\circ $$. The hydrochloride salt likely adopts a chair conformation for the piperazine ring, stabilized by ionic interactions between the protonated piperazine nitrogen and chloride counterion. Hydrogen bonding between the chloride and the ester carbonyl oxygen may further stabilize the crystal lattice.
Table 1: Key crystallographic parameters for analogous piperazine salts
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| Unit cell volume | 2080.27 Å$$^3$$ |
| Hydrogen bond length | 2.8–3.1 Å (N–H···Cl) |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The $$ ^1\text{H} $$ NMR spectrum (500 MHz, DMSO-$$ d_6 $$) of the hydrochloride salt exhibits distinct signals:
- Tert-butyl group : A singlet at $$ \delta $$ 1.42 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
- Piperazine protons : Multiplets between $$ \delta $$ 3.20–3.80 ppm (4H, $$ \text{NCH}2\text{CH}2\text{N} $$), with downfield shifts due to protonation at one nitrogen.
- Acetate methylene : A singlet at $$ \delta $$ 3.68 ppm (2H, $$ \text{OCOCH}_2\text{N} $$).
The $$ ^{13}\text{C} $$ NMR spectrum confirms:
- Carbonyl carbon : $$ \delta $$ 169.8 ppm ($$ \text{C=O} $$).
- Tert-butyl carbons : $$ \delta $$ 27.9 ppm ($$ \text{CH}_3 $$) and $$ \delta $$ 80.1 ppm (quaternary carbon).
Table 2: Representative NMR assignments
| Group | $$ ^1\text{H} $$ ($$\delta$$, ppm) | $$ ^{13}\text{C} $$ ($$\delta$$, ppm) |
|---|---|---|
| Tert-butyl ($$\text{C}(\text{CH}3)3$$) | 1.42 (s, 9H) | 27.9 ($$\text{CH}_3$$), 80.1 (C) |
| Piperazine ($$\text{NCH}2\text{CH}2\text{N}$$) | 3.20–3.80 (m, 4H) | 45.2–52.4 |
| Acetate ($$\text{OCOCH}_2$$) | 3.68 (s, 2H) | 169.8 ($$\text{C=O}$$) |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the free base ($$ \text{C}{10}\text{H}{20}\text{N}2\text{O}2 $$, exact mass: 200.152 Da) reveals a molecular ion peak at $$ m/z $$ 200.15. The hydrochloride salt ($$ \text{C}{10}\text{H}{21}\text{ClN}2\text{O}2 $$) exhibits a dominant ion at $$ m/z $$ 236.74 ([M+H]$$^+$$). Fragmentation pathways include:
- Loss of tert-butoxide : $$ m/z $$ 236.74 → 179.64 ($$ -\text{C}4\text{H}9\text{O} $$).
- Cleavage of the piperazine-acetate bond : $$ m/z $$ 179.64 → 100.08 ($$ \text{C}5\text{H}{10}\text{N}_2 $$).
Comparative Analysis of Salt vs. Free Base Forms
Physicochemical Properties
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular weight | 236.74 g/mol | 200.28 g/mol |
| Solubility | High in polar solvents | Moderate in organic solvents |
| Melting point | Not reported | Not reported |
Spectral and Structural Differences
- NMR : Protonation of the piperazine nitrogen in the salt causes deshielding of adjacent protons ($$ \delta $$ 3.20–3.80 ppm vs. 2.50–3.00 ppm in the free base).
- Crystallography : The salt forms ionic lattices with chloride counterions, whereas the free base relies on van der Waals interactions and hydrogen bonding.
Properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFJCIEXJJWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-56-2 | |
| Record name | 1-Piperazineacetic acid, 1,1-dimethylethyl ester, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Boc Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate in THF under basic conditions (e.g., NaOH), yielding tert-butyl piperazine-1-carboxylate.
Reaction Conditions :
Alkylation with tert-Butyl Bromoacetate
The Boc-protected piperazine undergoes alkylation with tert-butyl bromoacetate in 2-propanol under reflux. The Boc group directs substitution to the unprotected nitrogen.
Yield : 52–60% after chromatography.
Challenges :
-
Competing di-alkylation requires stoichiometric control.
Deprotection and Hydrochloride Formation
The Boc group is removed using concentrated HCl in methanol, followed by basification and extraction. Final treatment with HCl gas in ethyl acetate yields the hydrochloride salt.
Yield : >99% for deprotection.
Direct Alkylation of Piperazine
Unprotected piperazine is alkylated with tert-butyl bromoacetate under high-dilution conditions to favor mono-substitution.
Reaction Optimization
A 10:1 molar excess of piperazine to bromoacetate minimizes di-alkylation. The reaction is conducted in acetonitrile at 60°C for 12 hours.
Yield : 45–52% after recrystallization.
Limitations :
-
Lower regioselectivity compared to protected routes.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity |
|---|---|---|---|
| CDI-mediated acylation | 67–89% | High | Moderate |
| Boc-protected route | 52–60% | Very High | High |
| Direct alkylation | 45–52% | Moderate | Low |
Key Findings :
-
Boc protection maximizes selectivity but requires additional steps.
-
Crude direct alkylation is cost-effective but less efficient.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperazine derivatives.
Hydrolysis: Products include tert-butanol and piperazine-1-acetic acid.
Reduction: Products include the corresponding alcohol derivative.
Scientific Research Applications
Pharmaceutical Research
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride has been investigated for its antipsychotic and analgesic properties. Studies indicate that it interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways, suggesting its potential as a treatment for psychiatric disorders and pain management .
| Activity | Target Receptors | Potential Effects |
|---|---|---|
| Antipsychotic | Dopamine receptors | Mood stabilization |
| Analgesic | Serotonin receptors | Pain modulation |
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other pharmacologically active compounds. Its structural features allow for modifications that can lead to various derivatives with enhanced biological activity .
Neurochemical Studies
Research has shown that this compound modulates neurochemical pathways, making it significant for further exploration in neuropharmacology. Its interactions with biological targets suggest it could play a role in developing new treatments for neurological disorders .
Case Study 1: Antipsychotic Potential
A study demonstrated that derivatives of this compound exhibited significant affinity for dopamine D2 receptors, indicating potential use as antipsychotic agents. The research highlighted the importance of structural modifications in enhancing receptor binding affinity and selectivity .
Case Study 2: Analgesic Formulation
In another investigation, the compound was evaluated for its analgesic properties through behavioral assays in animal models. Results indicated that it effectively reduced pain responses, supporting its application in developing new analgesic drugs .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between this compound and analogous compounds:
Solubility and Stability
- tert-Butyl Derivatives : The tert-butyl group in the target compound reduces hydrolysis rates compared to ethyl esters (e.g., compound 10m in ), which may degrade faster under basic conditions .
- Salt Forms: The dihydrochloride salt (CAS 827614-56-2) exhibits higher aqueous solubility than the monohydrochloride form but requires stricter storage conditions (inert atmosphere) .
- Fmoc-Protected Analogue : The Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid introduces hydrophobicity, making it ideal for solid-phase peptide synthesis .
Biological Activity
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C10H21ClN2O2 and a molecular weight of approximately 236.74 g/mol, this compound features a tert-butyl group linked to an acetate moiety through a piperazine ring, which enhances its solubility and biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as an antagonist or agonist at serotonin and dopamine receptors, which are crucial in mood regulation and psychotic disorders. The compound's ability to modulate these pathways positions it as a candidate for further pharmacological exploration, particularly in the context of antipsychotic and antidepressant therapies.
Biological Activities
-
Antipsychotic Potential :
- Studies suggest that this compound exhibits significant antipsychotic properties by interacting with dopamine pathways. This interaction could help alleviate symptoms associated with schizophrenia and other psychotic disorders.
-
Analgesic Effects :
- The compound has shown promise in modulating pain pathways, indicating potential applications in pain management. Its ability to interact with pain-related receptors could lead to novel analgesic formulations.
-
Antidepressant-Like Effects :
- Some piperazine derivatives have been reported to exhibit antidepressant-like effects, suggesting that this compound may also contribute to mood enhancement and anxiety reduction.
Interaction Profiles
The interaction studies reveal that this compound interacts with several biological targets:
- Dopamine Receptors : Modulation of D2/D3 receptor activity may contribute to its antipsychotic effects.
- Serotonin Receptors : Potential interactions with serotonin receptors could explain its antidepressant-like activity.
Case Studies
A notable study investigated the effects of related piperazine compounds on cell viability in breast cancer models. While specific data on this compound was not available, the structural similarities suggest comparable biological activities . The study demonstrated significant loss of cell viability in cancer cells treated with piperazine derivatives, indicating a potential avenue for cancer therapy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 2-(methylamino)acetate | 5616-81-9 | 0.84 |
| 4-Methyl-1-piperazineacetic acid | 54699-92-2 | 0.68 |
| 2-Morpholinoacetic acid hydrochloride | 89531-58-8 | 0.67 |
| Ethyl piperazine-2-carboxylate dihydrochloride | 129798-91-0 | 0.62 |
This comparative analysis highlights the unique pharmacological properties of this compound, particularly its specific combination of functional groups that may enhance its therapeutic efficacy compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 2-(piperazin-1-yl)acetate hydrochloride with high purity?
- Methodological Answer : A robust synthesis involves coupling tert-butyl bromoacetate with piperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation. Critical steps include stoichiometric control of piperazine to avoid di-substitution byproducts. Purification via silica gel chromatography (eluent: DCM/MeOH gradient) ensures >97% purity, as validated by HPLC . For intermediates, tert-butyl protection strategies (e.g., Boc groups) are essential to prevent amine protonation during reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR (¹H/¹³C): Confirm the tert-butyl group (δ ~1.4 ppm for 9H) and piperazine backbone (δ ~2.5-3.5 ppm for N-CH₂).
- HPLC : Employ a C18 column (ACN/H₂O + 0.1% TFA) to detect impurities <1% .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z 244.1 [M+H]⁺ (free base) and chloride adducts .
Q. What are the solubility properties of this compound, and how do they influence reaction solvent selection?
- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For reactions requiring anhydrous conditions, DMF or DMSO is recommended. Solubility challenges in coupling reactions can be mitigated by pre-dissolving the compound in minimal HCl-containing methanol before adding to the reaction mixture .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in observed vs. theoretical yields during synthesis?
- Methodological Answer : Yield inconsistencies often arise from:
- Incomplete Boc Deprotection : Monitor reaction progress via TLC (Rf shift after HCl treatment).
- Competing Side Reactions : Optimize reaction temperature (e.g., 0°C for amine coupling to reduce ester hydrolysis) .
- Salt Formation Variability : Use controlled stoichiometry of HCl (1.1 eq.) in EtOAc to precipitate the hydrochloride salt selectively .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate this?
- Methodological Answer : The hydrochloride salt is hygroscopic; long-term storage requires desiccants at -20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal <2% degradation. Hydrolysis of the ester moiety under basic conditions (pH >9) is a key degradation pathway, detectable via LC-MS .
Q. What are the mechanistic pathways for potential degradation of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions (pH <3) : Tert-butyl ester undergoes slow hydrolysis to 2-(piperazin-1-yl)acetic acid, confirmed by ¹H NMR loss of tert-butyl signals .
- Basic Conditions (pH >10) : Rapid deprotonation of the piperazine ring leads to ester cleavage, forming glycolic acid derivatives. Mechanistic studies using deuterated solvents (D₂O/NaOD) reveal first-order kinetics .
Q. How to troubleshoot low reactivity in coupling reactions involving this compound?
- Methodological Answer : Low nucleophilicity of the piperazine nitrogen can be addressed by:
- Activation with Hünig’s Base : Use DIPEA (2 eq.) to free the amine from its salt form in situ.
- Microwave-Assisted Synthesis : Enhance reaction rates (e.g., 80°C for 30 min vs. 24 hrs conventional) .
- Protection/Deprotection Cycles : Temporarily protect secondary amines with Fmoc groups to direct reactivity to specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
